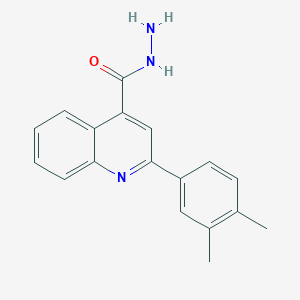

2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid with hydrazine hydrate under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .

Analyse Chemischer Reaktionen

2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:

2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid: This compound is a precursor in the synthesis of this compound.

2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazone: This compound is a derivative of this compound and has similar chemical properties.

2-(3,4-Dimethylphenyl)quinoline-4-carboxamide: This compound is another derivative with similar structural features and applications.

This compound is unique due to its specific structural properties and its wide range of applications in scientific research and industry .

Biologische Aktivität

2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide is a compound of increasing interest due to its diverse biological activities. Quinoline derivatives, in general, have been extensively studied for their potential therapeutic applications, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinoline ring substituted with a dimethylphenyl group and a carbohydrazide moiety. This unique combination of functional groups is believed to contribute to its biological activity.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it may exert its effects through several pathways:

- Antimicrobial Activity : It may inhibit bacterial enzymes or disrupt cell membranes, similar to other quinoline derivatives .

- Anticancer Activity : The compound could interfere with cancer cell proliferation by inducing apoptosis or inhibiting key signaling pathways involved in tumor growth .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The following table summarizes the antibacterial activity against selected strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate moderate antibacterial activity, particularly against Gram-positive bacteria such as MRSA .

Anticancer Activity

In vitro studies have demonstrated that certain quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for this compound were found to be within the range of 10–30 µM across different cell lines, suggesting significant anticancer potential .

Case Studies

- Study on Antibacterial Properties : A study conducted by researchers synthesized a series of quinoline derivatives and assessed their antibacterial properties using agar diffusion methods. The findings indicated that modifications in the quinoline structure significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .

- Evaluation Against Cancer Cell Lines : Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

2-(3,4-dimethylphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-11-7-8-13(9-12(11)2)17-10-15(18(22)21-19)14-5-3-4-6-16(14)20-17/h3-10H,19H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIGMDQURXXBDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.